molecular formula C34H44FeP2-6 B15286668 [2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron

[2-[1-Bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron

Cat. No.: B15286668
M. Wt: 570.5 g/mol
InChI Key: FFUPZARLTSYAFK-UHFFFAOYSA-N
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Description

®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is a chiral organophosphine ligand. Organophosphine ligands are widely used in coordination chemistry and homogeneous catalysis due to their ability to stabilize metal centers and influence the reactivity and selectivity of metal-catalyzed reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine typically involves the following steps:

    Preparation of the Ferrocenyl Moiety: The ferrocenyl group can be synthesized through the reaction of ferrocene with appropriate phosphine reagents.

    Chiral Resolution: The chiral center is introduced using chiral resolution techniques or asymmetric synthesis.

    Phosphine Substitution: The di-tert-butylphosphino and bis(2-methylphenyl)phosphine groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for such ligands often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phosphine groups can undergo oxidation to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to phosphines.

    Substitution: The ligand can participate in substitution reactions with various metal centers to form coordination complexes.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, borane.

    Metal Centers: Palladium, platinum, rhodium, and other transition metals.

Major Products

The major products of these reactions are typically metal-ligand complexes, which can be used in various catalytic processes.

Scientific Research Applications

Chemistry

    Catalysis: The ligand is used in asymmetric catalysis to produce chiral products with high enantioselectivity.

    Coordination Chemistry: It forms stable complexes with transition metals, which are studied for their unique properties.

Biology and Medicine

    Drug Development: Metal-ligand complexes are explored for their potential as therapeutic agents.

    Biomolecular Interactions:

Industry

    Fine Chemicals: Used in the synthesis of fine chemicals and pharmaceuticals.

    Material Science: Investigated for its role in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which ®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine exerts its effects involves the coordination to metal centers, influencing their electronic and steric properties. This, in turn, affects the reactivity and selectivity of metal-catalyzed reactions. The molecular targets are typically transition metals, and the pathways involved include the formation of metal-ligand complexes and subsequent catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A common organophosphine ligand used in many catalytic processes.

    1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocenyl-based ligand with similar applications.

Uniqueness

®-1-[(SP)-2-(Di-tert-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphine is unique due to its chiral nature and the presence of both ferrocenyl and bulky phosphine groups, which provide distinct steric and electronic properties. This makes it particularly useful in asymmetric catalysis and the formation of highly selective metal-ligand complexes.

Properties

Molecular Formula

C34H44FeP2-6

Molecular Weight

570.5 g/mol

IUPAC Name

[2-[1-bis(2-methylphenyl)phosphanylethyl]cyclopenta-2,4-dien-1-yl]-ditert-butylphosphane;cyclopentane;iron

InChI

InChI=1S/C29H39P2.C5H5.Fe/c1-21-15-10-12-18-25(21)30(26-19-13-11-16-22(26)2)23(3)24-17-14-20-27(24)31(28(4,5)6)29(7,8)9;1-2-4-5-3-1;/h10-20,23H,1-9H3;1-5H;/q-1;-5;

InChI Key

FFUPZARLTSYAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1P(C2=CC=CC=C2C)C(C)C3=CC=C[C-]3P(C(C)(C)C)C(C)(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe]

Origin of Product

United States

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